4-Chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine
Overview
Description
“4-Chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine” is a chemical compound that has been studied for its potential therapeutic applications . It has been investigated as an inhibitor of Retinoic‐acid‐receptor‐related orphan nuclear hormone receptor gamma t (RORγt), a critical transcriptional factor of Th17 cells . This compound, also referred to as TTP, has been shown to repress the development of Th17 cells and ameliorate the autoimmune disease manifestation in the pristane‐induced lupus nephritis mice model .
Synthesis Analysis
The synthesis of “4-Chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine” involves the Gewald reaction to synthesize ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate ring, and S N Ar reactions .Molecular Structure Analysis
The molecular structure of “4-Chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine” is complex, with a tetrahydrobenzo-thieno-pyrimidine core. Molecular docking computation showed that the best binding pocket of TTP to RORγt is located in the hinge region of RORγt .Scientific Research Applications
Application in Immunology
- Field : Immunology
- Summary : The compound, referred to as TTP, has been used as an inhibitor of the retinoic-acid-receptor-related orphan nuclear hormone receptor gamma t (RORγt), a critical transcriptional factor of Th17 cells . Th17 cells are implicated in autoimmune diseases, and RORγt is a potential therapeutic target for these conditions .
- Methods : The compound was administered to mice in a pristane-induced lupus nephritis model to investigate its effects on Th17 cell development and disease manifestation .
- Results : The treatment with TTP repressed the development of Th17 cells and ameliorated the autoimmune disease manifestation in the mice model . It did not interfere with thymocyte development, including total thymocyte number and proportion of CD4+CD8+ double-positive populations in the thymus .
Application in Cancer Research
- Field : Cancer Research
- Summary : A series of 4-substituted 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines were designed and synthesized, and their biological activities were evaluated . These compounds were developed as microtubule targeting agents .
- Methods : The synthesis involved the Gewald reaction to synthesize the ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate ring, and S N Ar reactions .
- Results : Compound 4 was found to be 1.6- and 7-fold more potent than the lead compound 1 in cell proliferation and microtubule depolymerization assays, respectively . Compounds 4, 5, and 7 showed the most potent antiproliferative effects .
Application in Malaria Treatment
properties
IUPAC Name |
4-chloro-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2S/c11-9-8-6-3-1-2-4-7(6)14-10(8)13-5-12-9/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRNJDUCSVXTOTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351408 | |
Record name | 4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00351408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine | |
CAS RN |
40493-18-3 | |
Record name | 4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00351408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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